Target Engagement Shift: Urea Transporter Inhibition vs. Kinase Activity for the 4-tert-Butylphenyl Analog
Database evidence indicates that 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea inhibits rat urea transporter UT-A1 with an IC50 of 150 nM in MDCK cells [1]. In contrast, the 3,4-dichlorophenyl analog (TAK-715) is a potent inhibitor of p38 MAPK (IC50 = 7.1 nM for p38α) with no reported UT activity . This represents a fundamental divergence in pharmacological mechanism between two structurally adjacent compounds, highlighting the critical role of the 4-tert-butyl substituent in steering the scaffold away from the kinase pocket and toward the UT solute channel.
| Evidence Dimension | Primary Pharmacological Target Engagement (IC50) |
|---|---|
| Target Compound Data | IC50 = 150 nM (rat UT-A1 in MDCK cells) |
| Comparator Or Baseline | TAK-715 (3,4-dichlorophenyl analog): IC50 = 7.1 nM (human p38α kinase); UT-A1 activity not reported |
| Quantified Difference | Target class shift: Solute transporter (UT-A1) vs. MAP kinase (p38α); direct potency comparison not applicable due to distinct targets |
| Conditions | Target compound: UT-A1 inhibition assay in rat MDCK cells (BindingDB curated data). Comparator: p38α enzymatic inhibition assay (vendor-reported). |
Why This Matters
Procurement for urea transporter-focused projects is scientifically unjustifiable with kinase-targeting analogs; the 4-tert-butylphenyl substituent is essential for the UT-A1 engagement profile indicated by currently available data.
- [1] BindingDB. (n.d.). Entry BDBM50575379 (CHEMBL4852814): 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea. Affinity Data: IC50 150 nM for rat UT-A1 expressed in MDCK cells. Curated by ChEMBL. View Source
